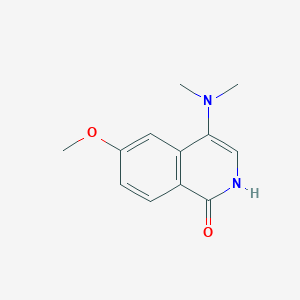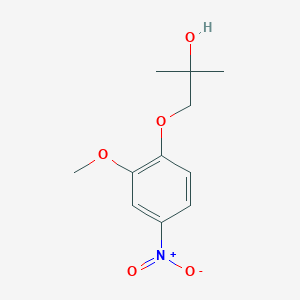![molecular formula C15H15NO4S B8614948 N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide](/img/structure/B8614948.png)
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide
Übersicht
Beschreibung
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide is an organic compound with the molecular formula C15H15NO3S It is characterized by the presence of a methoxybenzoyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The methoxybenzoyl group can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoyl chloride: Used in similar synthetic applications but lacks the sulfonamide group.
4-Methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the sulfonamide.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of the sulfonamide.
Uniqueness
N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide is unique due to the presence of both the methoxybenzoyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H15NO4S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-[4-(4-methoxybenzoyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H15NO4S/c1-20-14-9-5-12(6-10-14)15(17)11-3-7-13(8-4-11)16-21(2,18)19/h3-10,16H,1-2H3 |
InChI-Schlüssel |
XSCUZZDKHBRJOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8614888.png)
![N-[1-(4-bromophenyl)ethyl]-N-methylacetamide](/img/structure/B8614902.png)
![Ethyl 4-[(dibenzylcarbamoyl)amino]benzoate](/img/structure/B8614904.png)



![5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole](/img/structure/B8614928.png)

![2-Chloro-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B8614941.png)
![7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one](/img/structure/B8614943.png)
